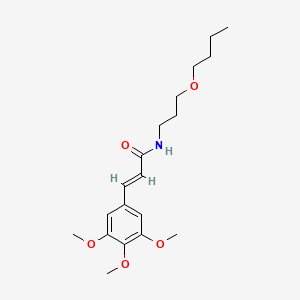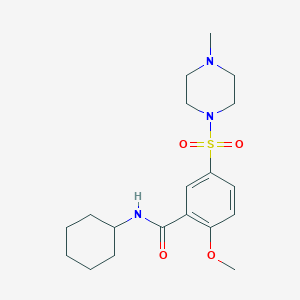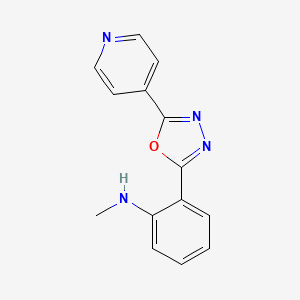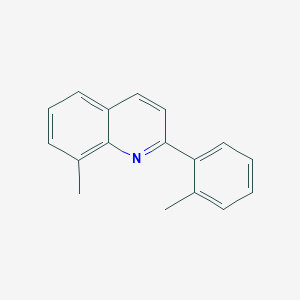
(2E)-N-(3-butoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(3-butoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a butoxypropyl group and a trimethoxyphenyl group, which are connected through a prop-2-enamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-butoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-butoxypropylamine and 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-N-(3-butoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2E)-N-(3-butoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-N-(3-butoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: shares structural similarities with other amides and phenylpropanoids.
This compound: can be compared with compounds like cinnamides and other substituted amides.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties. Comparative studies with similar compounds can highlight its distinct features and potential advantages.
Propiedades
IUPAC Name |
(E)-N-(3-butoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5/c1-5-6-11-25-12-7-10-20-18(21)9-8-15-13-16(22-2)19(24-4)17(14-15)23-3/h8-9,13-14H,5-7,10-12H2,1-4H3,(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKXEGURGZNEMU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOCCCNC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-(3-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoyl)-1-piperazinecarboxylate](/img/structure/B5409857.png)

![1-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole-3-carboxamide](/img/structure/B5409870.png)
![N-(2,3-dimethylphenyl)-2-oxo-2-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)acetamide](/img/structure/B5409876.png)
![1'-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5409877.png)

![N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}-2-(phenylsulfanyl)acetamide](/img/structure/B5409889.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoic acid](/img/structure/B5409907.png)

![2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5409924.png)
![3-[(3-nitrobenzyl)oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5409926.png)
![2-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5409943.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5409950.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B5409954.png)
